molecular formula C6H9ClF2N2O B13519055 7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride

7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride

Cat. No.: B13519055
M. Wt: 198.60 g/mol
InChI Key: SBCCEIVAUVKZBY-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride: is a fascinating compound with a unique spirocyclic structure. Let’s break down its name:

    7-(Difluoromethyl): This refers to the difluoromethyl group (CF₂H) attached at position 7.

    5-oxa-2,6-diazaspiro[3.4]oct-6-ene: The core structure consists of a spirocyclic ring system containing an oxygen atom (oxa), two nitrogen atoms (diazaspiro), and a double bond (ene).

Preparation Methods

The synthetic routes to this compound involve difluoromethylation processes. Researchers have developed various methods for introducing the CF₂H group into different positions:

    Metal-Based Methods: These can transfer CF₂H to carbon sites (sp²) both stoichiometrically and catalytically. Metal catalysts facilitate the formation of C(sp²)–CF₂H bonds.

    Minisci-Type Radical Chemistry: Useful for heteroaromatics, this strategy achieves difluoromethylation of C(sp²)–H bonds.

    C(sp³)–CF₂H Bond Formation: Electrophilic, nucleophilic, radical, and cross-coupling methods have been explored, although stereoselective difluoromethylation remains limited.

    Site-Selective Installation: Recent advances allow precise CF₂H installation onto large biomolecules like proteins.

Chemical Reactions Analysis

    Reactions: The compound can undergo oxidation, reduction, substitution, and other transformations.

    Common Reagents and Conditions: Specific reagents depend on the desired reaction. For example, ClCF₂H is used to form X–CF₂H bonds (where X = O, N, or S).

    Major Products: These vary based on the reaction type but often involve functionalization at the spirocyclic ring.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and applications in synthetic chemistry.

    Biology and Medicine: Investigating its effects on biological systems, potential drug development, and imaging probes.

    Industry: Interest in process chemistry due to streamlined access to relevant molecules.

Mechanism of Action

  • The compound’s mechanism involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other spirocyclic compounds.

    Similar Compounds: While I don’t have specific names, explore related structures in the same class.

Properties

Molecular Formula

C6H9ClF2N2O

Molecular Weight

198.60 g/mol

IUPAC Name

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride

InChI

InChI=1S/C6H8F2N2O.ClH/c7-5(8)4-1-6(11-10-4)2-9-3-6;/h5,9H,1-3H2;1H

InChI Key

SBCCEIVAUVKZBY-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC12CNC2)C(F)F.Cl

Origin of Product

United States

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